1,4-Bis(diphenylamino)benzene

Catalog No.
S773970
CAS No.
14118-16-2
M.F
C30H24N2
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(diphenylamino)benzene

CAS Number

14118-16-2

Product Name

1,4-Bis(diphenylamino)benzene

IUPAC Name

1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine

Molecular Formula

C30H24N2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

JPDUPGAVXNALOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Hole Transport Materials for Solar Cells

Specific Scientific Field

    Photovoltaics: and .

Summary of the Application

    1,4-Bis(diphenylamino)benzene (DAB): has been investigated as a promising hole transport material for solar cells.

Experimental Procedures

Results and Outcomes

OLED Multilayers and Molecular Magnets

Specific Scientific Field

    Organic light-emitting diodes (OLEDs): and .

Results and Outcomes

1,4-Bis(diphenylamino)benzene is an organic compound characterized by its unique molecular structure, which includes two diphenylamino groups attached to a benzene ring. Its molecular formula is C24H24N2C_{24}H_{24}N_2, and it has a molecular weight of approximately 412.52 g/mol. This compound is notable for its application in organic electronics, particularly in the development of light-emitting diodes and photovoltaic devices due to its excellent electron-transporting properties and photochemical stability .

, primarily involving its electron-donating properties. It can act as a photocatalyst in radical reactions, where it facilitates one-electron transfer processes. For example, it has been utilized in visible-light-triggered reactions to promote the monofluoromethylation of alkenes . Additionally, it can undergo oxidation and reduction reactions, leading to the formation of radical cations or anions, which are crucial for its role in photoredox catalysis .

The synthesis of 1,4-bis(diphenylamino)benzene typically involves the coupling of diphenylamine with appropriate precursors under specific conditions. One common method includes the use of copper(I) iodide as a catalyst in a reaction with sodium t-butoxide in tetrahydrofuran at elevated temperatures (around 60°C) for several hours, yielding high purity (up to 98%) of the product .

1,4-Bis(diphenylamino)benzene is predominantly used in the field of organic electronics. Its applications include:

  • Organic Light-Emitting Diodes (OLEDs): It serves as an electron transport layer due to its high charge mobility.
  • Solar Cells: Its properties enhance the efficiency of organic photovoltaic devices.
  • Photocatalysis: Utilized in various organic transformations under light irradiation .

Interaction studies of 1,4-bis(diphenylamino)benzene focus on its behavior in different chemical environments and its interactions with other molecules. For instance, spectroelectrochemical studies have shown that this compound can undergo dimerization under specific conditions when subjected to electrochemical stimuli . Such studies are crucial for understanding its stability and reactivity in practical applications.

Several compounds share structural similarities with 1,4-bis(diphenylamino)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-Bis(N-carbazolyl)benzeneC21H16N2C_{21}H_{16}N_2Used in OLEDs; exhibits strong photoluminescence
DiphenylamineC12H11NC_{12}H_{11}NPrecursor for synthesizing various dyes and polymers
N,N-DiethylaminobenzeneC12H15NC_{12}H_{15}NCommonly used as a dye intermediate

Uniqueness of 1,4-Bis(diphenylamino)benzene

What sets 1,4-bis(diphenylamino)benzene apart from these compounds is its dual diphenylamino structure which enhances its electron-donating ability and makes it particularly effective as an electron transport material in organic electronic applications. Additionally, its stability under light exposure and thermal conditions contributes to its suitability in advanced materials science .

XLogP3

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14118-16-2

Wikipedia

1,4-Benzenediamine, N,N,N',N'-tetraphenyl-

General Manufacturing Information

1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-: INACTIVE

Dates

Modify: 2023-08-15

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